3-(quinolin-5-yl)propanoic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-(Quinolin-5-yl)propanoic acid (CAS 1541391-51-8) is a regiospecific quinoline-5-propanoic acid building block critical for fragment-based drug discovery (FBDD) and kinase/HDAC inhibitor programs. Its 5-position substitution defines a unique spatial orientation and electron-density distribution compared to 3-, 6-, or 8-substituted isomers—class-level SAR data show >10-fold potency differences between regioisomers in HDAC inhibitor series. The isoquinoline isomer (CAS 87087-28-3) is NOT interchangeable due to altered N-atom placement. Supplied at ≥98% HPLC purity, this fragment eliminates isomeric impurities that generate false hits in SPR, NMR, or DSF biophysical screens. With XLogP3-AA 1.9 and a single H-bond donor, it provides a defined vector for fragment growing and linking strategies. Procuring the correct 5-substituted regioisomer from the outset avoids costly re-synthesis and ensures SAR hypothesis integrity.

Molecular Formula C12H11NO2
Molecular Weight 201.2
CAS No. 1541391-51-8
Cat. No. B6146299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(quinolin-5-yl)propanoic acid
CAS1541391-51-8
Molecular FormulaC12H11NO2
Molecular Weight201.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Quinolin-5-yl)propanoic Acid (CAS 1541391-51-8): Core Structural Identity for Heterocyclic Library Synthesis


3-(Quinolin-5-yl)propanoic acid (CAS 1541391-51-8) is a quinoline-based aromatic propanoic acid derivative with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol [1]. The compound features a bicyclic quinoline core linked via its 5-position to a propanoic acid side chain, distinguishing it from isomeric quinoline–alkyl acid variants and positionally substituted analogs. This specific 5-substituted quinoline scaffold serves as a key synthetic intermediate for constructing pharmacologically relevant heterocyclic systems, where the regioisomeric attachment point directly dictates downstream molecular topology and target engagement profiles .

Why 3-(Quinolin-5-yl)propanoic Acid Cannot Be Replaced by Generic Quinoline Analogs in Medicinal Chemistry Programs


In-class quinoline–propanoic acid congeners are not interchangeable due to the regiospecificity of the quinoline substitution pattern. The 5-position attachment in 3-(quinolin-5-yl)propanoic acid imposes a distinct spatial orientation and electron-density distribution on the quinoline ring system compared to its 3-, 6-, or 8-substituted isomers [1]. Replacement with the isoquinoline isomer (3-(isoquinolin-5-yl)propanoic acid, CAS 87087-28-3) fundamentally alters the heterocyclic N-atom placement, while the 8-hydroxy derivative (3-(8-hydroxyquinolin-5-yl)propanoic acid, CAS 33273-97-1) introduces an additional H-bond donor/acceptor that changes the physicochemical profile . Such structural variations directly impact binding thermodynamics in enzyme active sites and pharmacokinetic parameters, making generic substitution scientifically invalid without re-optimizing the entire molecular series.

Quantitative Differentiation Evidence for 3-(Quinolin-5-yl)propanoic Acid Against Closest Analogs


Lipophilicity Differential: XLogP3-AA Comparison with Isoquinoline and 8-Hydroxy Analogs

The target compound exhibits a computed XLogP3-AA of 1.9, indicating moderately balanced lipophilicity suitable for oral bioavailability optimization [1]. The isoquinoline isomer 3-(isoquinolin-5-yl)propanoic acid (CAS 87087-28-3) shares an identical molecular formula and weight (C12H11NO2, 201.22 g/mol) but shows an XLogP3 of 2.1, reflecting a 0.2 log-unit increase in lipophilicity due to positional variation of the ring nitrogen . The commercially available 8-hydroxy analog 3-(8-hydroxyquinolin-5-yl)propanoic acid (CAS 33273-97-1) displays an XLogP3 of 1.8, deviating by –0.1 log units but carrying an additional hydroxyl group that increases topological polar surface area (TPSA) from 50.2 Ų to 70.5 Ų [2]. These computed differences, though modest, become significant when scaling within quantitative structure–activity relationship (QSAR) models where lipophilicity windows of ±0.3 log units can shift predicted oral absorption by >10%.

Lipophilicity Drug-likeness Physicochemical profiling

Purity Benchmarking: HPLC-Assayed Purity Versus Isomeric Impurity Profiles

Commercially sourced 3-(quinolin-5-yl)propanoic acid is supplied at 98% HPLC purity from major vendors such as Leyan (Product No. 1952431) and at 95% purity (with batch-specific QC certificates including NMR, HPLC, and GC) from Bidepharm (Product No. BD00996571) . This purity specification is critical because positional isomers (e.g., quinolin-6-yl or quinolin-8-yl propanoic acids) can co-elute under standard chromatographic conditions, generating undetected impurities that confound biological assay results. Suppliers of the 8-hydroxy analog (CAS 33273-97-1) commonly report purity ranges of 95–97%, while the isoquinoline isomer is frequently listed at 98% . Without batch-level analytical traceability, procurement of lower-purity material from unverified sources risks introducing isomeric contaminants at levels sufficient to produce false-positive or false-negative activity readouts in enzyme inhibition screens.

Purity Quality control Analytical chemistry

Hydrogen-Bond Donor Count Differential: Impact on Permeability and Transporter Recognition

3-(Quinolin-5-yl)propanoic acid possesses a hydrogen-bond donor count of 1 (solely from the carboxylic acid –OH) and an acceptor count of 3 (carboxylic acid C=O, quinoline ring N, and carboxylic acid –OH oxygen) [1]. This places the compound below the typical drug-likeness threshold (HBD ≤ 5, HBA ≤ 10), supporting its use as a fragment-like building block. Critically, the 8-hydroxy analog 3-(8-hydroxyquinolin-5-yl)propanoic acid adds a phenolic –OH donor, raising the HBD count to 2 and the HBA count to 4 [2]. This additional H-bond donor is known to reduce passive membrane permeability by approximately 0.5–1.0 log units per donor in Caco-2 monolayer models, a class-level inference supported by extensive datasets correlating HBD count with Papp values [3]. The target compound's lower HBD count therefore confers an inherent permeability advantage over the 8-hydroxylated comparator for CNS-targeted or intracellular-target medicinal chemistry programs.

Hydrogen bonding Permeability Drug transport

Regioisomeric Substituent Position: Impact on Biological Target Recognition

The 5-position substitution on the quinoline ring places the propanoic acid side chain in a specific spatial arrangement relative to the quinoline nitrogen, creating a unique pharmacophoric geometry [1]. Quinoline-based hydroxamic acid HDAC inhibitors have demonstrated that the substitution position on the quinoline ring dramatically impacts potency; for example, 5-substituted quinoline derivatives in one series showed HDAC inhibitory IC50 values that differed by >10-fold compared to 6- or 8-substituted analogs when evaluated in the same enzymatic assay [2]. Although this specific compound has not been directly evaluated in published head-to-head HDAC assays, the class-level SAR precedent strongly implies that the 5-quinoline regioisomer cannot be replaced by 3-, 6-, or 8-substituted variants without fundamentally altering biological activity. This regiospecific constraint is especially critical in medicinal chemistry programs targeting enzymes with deep, geometrically constrained active sites such as HDACs, kinases, and phosphodiesterases.

Regioisomerism Structure-activity relationship Target engagement

Procurement-Critical Application Scenarios for 3-(Quinolin-5-yl)propanoic Acid


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Balanced Lipophilicity

With an XLogP3-AA of 1.9 and a single H-bond donor, 3-(quinolin-5-yl)propanoic acid is well-suited as a fragment-like building block in FBDD screening collections. Its moderate lipophilicity falls within the optimal fragment range (XLogP 1–3), and its regiospecific quinoline 5-substitution provides a defined vector for fragment growing or linking strategies [1]. Procurement of material with documented 98% HPLC purity (Leyan) ensures that fragment soaking or high-concentration biophysical screening (SPR, NMR, DSF) is not compromised by isomeric impurities that could generate false hit signals.

Synthesis of Kinase or HDAC Inhibitor Scaffolds Requiring 5-Position Quinoline Geometry

The compound serves as a key intermediate for constructing quinoline-based kinase and HDAC inhibitors where the 5-substitution pattern is known to confer superior target complementarity compared to alternative regioisomers. Class-level SAR data from quinoline–hydroxamic acid HDAC inhibitor series indicate >10-fold potency differences between 5-substituted and 6-/8-substituted analogs [2]. Procuring the correct regioisomer from the outset avoids costly re-synthesis and ensures that SAR hypotheses built around 5-quinoline geometry remain internally consistent.

Analytical Reference Standard for Isomeric Impurity Profiling

The availability of multi-technique batch QC (NMR, HPLC, GC) from suppliers such as Bidepharm (95% purity grade) enables the compound to be used as a reference standard for detecting and quantifying regioisomeric impurities in reaction product mixtures. This application is particularly valuable in process chemistry development, where unreacted positional isomers of quinoline starting materials must be monitored and controlled to meet ICH Q3A impurity thresholds.

Physicochemical Property Calibration in QSAR Model Building

The well-defined computed descriptors (XLogP3-AA 1.9, TPSA 50.2 Ų, HBD 1, HBA 3, rotatable bonds 3) [1] make the target compound a suitable calibration point for QSAR models predicting quinoline derivative properties. Its 0.2 log-unit lipophilicity offset from the isoquinoline isomer provides a measurable sensitivity benchmark for model validation, enabling computational chemists to verify that their predictive algorithms correctly discriminate between heterocyclic positional isomers before deployment on larger virtual screening libraries.

Quote Request

Request a Quote for 3-(quinolin-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.